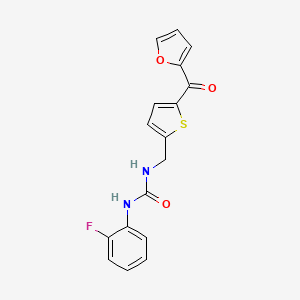

1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Description

1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a 2-fluorophenyl group and a thiophene ring substituted with a furan-2-carbonyl moiety. Urea-based compounds are widely studied for their biological and material science applications, particularly as kinase inhibitors, enzyme modulators, or structural motifs in supramolecular chemistry . The fluorophenyl group enhances metabolic stability and bioavailability, while the thiophene-furan hybrid system may contribute to π-π stacking interactions or binding affinity in biological targets . Characterization of this compound likely involves techniques such as FTIR, NMR, and mass spectrometry, analogous to methods described for structurally related ureas .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9H,10H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEDGULQJZWJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the Urea Derivative: Reacting 2-fluoroaniline with an isocyanate derivative to form the urea linkage.

Coupling Reaction: The thiophene and furan moieties can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, under palladium-catalyzed conditions.

Final Assembly:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-fluorophenyl group is electron-withdrawing, similar to the nitro group in the 4-methoxy-2-nitrophenyl analogue . In contrast, the 4-methoxyphenyl group in is electron-donating, which may alter reactivity or solubility.

Research Tools and Databases

- Structural Analysis : Tools like Mercury CSD enable comparison of packing patterns and intermolecular interactions, critical for understanding crystallinity in urea derivatives.

- Commercial Availability : Enamine Ltd.’s catalogue lists structurally diverse ureas, highlighting their relevance in medicinal chemistry.

Biological Activity

1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 350.35 g/mol. The structure features a fluorophenyl group and a thiophene derivative with a furan carbonyl moiety, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Urea Linkage : The urea bond is formed by reacting an isocyanate with an amine.

- Introduction of the Thiophene and Furan Moieties : These groups are introduced through coupling reactions involving appropriate precursors under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, furan chalcones have been reported to inhibit bacterial urease enzymes effectively, with IC50 values indicating strong inhibitory effects against pathogenic strains .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (Thiourea) | 21.25 ± 0.15 | Urease |

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential activity against various cancer cell lines. The presence of the fluorine atom may enhance lipophilicity and improve cellular uptake. Preliminary studies indicate that compounds with similar structures exhibit cytotoxicity against cancer cells, warranting further investigation into this compound's efficacy.

The proposed mechanism for the biological activity of this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as urease or topoisomerases, leading to disrupted cellular processes in pathogens or cancer cells.

- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that promote cell survival or proliferation.

Case Studies

-

Study on Urease Inhibition : A recent study evaluated various furan chalcone derivatives for their urease inhibition capabilities, showing that compounds with similar frameworks to our target compound had promising results .

- Results : The most potent inhibitors had IC50 values significantly lower than those of standard drugs, suggesting a strong potential for further development.

- Anticancer Activity : A comparative analysis was conducted on similar compounds exhibiting anticancer properties. These studies revealed that modifications to the phenyl and thiophene rings can lead to enhanced activity against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.